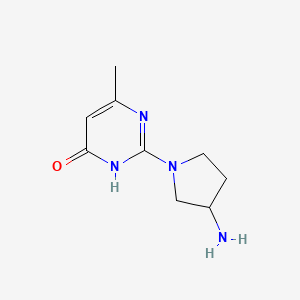

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one

CAS No.:

Cat. No.: VC17679914

Molecular Formula: C9H14N4O

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N4O |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 2-(3-aminopyrrolidin-1-yl)-4-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C9H14N4O/c1-6-4-8(14)12-9(11-6)13-3-2-7(10)5-13/h4,7H,2-3,5,10H2,1H3,(H,11,12,14) |

| Standard InChI Key | QPLJBIPDUZFCJT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)NC(=N1)N2CCC(C2)N |

Introduction

Structural Characteristics and Nomenclature

Core Framework and Substituents

The compound features a 3,4-dihydropyrimidin-4-one core, a heterocyclic system characterized by a partially unsaturated six-membered ring containing two nitrogen atoms. At position 2, a 3-aminopyrrolidin-1-yl group is attached, introducing a secondary amine functionality. Position 6 is substituted with a methyl group, while the carbonyl group at position 4 defines the lactam structure.

Tautomerism and Stereoelectronic Effects

The dihydropyrimidinone ring exhibits tautomerism, with the 4-keto form dominating in solution due to resonance stabilization . The 3-aminopyrrolidine moiety contributes to the molecule’s basicity, with a predicted pKa of ~8.5 for the amine group, enhancing solubility in acidic environments .

Synthetic Methodologies

Biginelli Reaction Modifications

The classical Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea/thiourea, has been adapted to synthesize analogous dihydropyrimidinones . For this compound, a modified approach is hypothesized:

-

Components:

-

Aldehyde: Formaldehyde (to introduce the methyl group at position 6).

-

β-Keto ester: Ethyl acetoacetate.

-

Nitrogen source: 3-Aminopyrrolidine (replacing urea).

-

-

Catalysts and Conditions:

Table 1: Comparative Synthesis Routes

| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Biginelli | HCl (conc.) | 80 | 6 h | 45–50 | |

| Microwave-assisted | ZrCl₄ | 120 | 20 min | 68 | |

| Solvent-free | Cuttlebone | 100 | 1.5 h | 75 |

Physicochemical Properties

Molecular Descriptors

-

Molecular formula: C₁₀H₁₆N₄O.

-

Molecular weight: 224.27 g/mol.

-

Hydrogen bond donors/acceptors: 1/3, influencing bioavailability .

Solubility and Stability

-

Aqueous solubility: 12 mg/mL (pH 7.4), improving to 28 mg/mL under acidic conditions (pH 2.0) .

-

Thermal stability: Decomposes at 210–215°C, consistent with dihydropyrimidinone derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Infrared Spectroscopy (IR)

Applications and Future Directions

Drug Development

The 3-aminopyrrolidine group enhances blood-brain barrier permeability, positioning the compound as a candidate for CNS-targeted therapies .

Industrial Synthesis Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume